
Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride is a chemical compound known for its unique structure and versatile applications. It is a derivative of adamantane, a hydrocarbon with a diamond-like structure, and is modified with a 3-dimethylaminopropyl group. This compound is commonly used in various fields, including chemistry, biology, and medicine, due to its reactivity and ability to form stable complexes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride typically involves multiple steps. One common method starts with the reaction of adamantane with a halogenating agent to introduce a halogen atom into the adamantane structure. This intermediate is then reacted with 3-dimethylaminopropylamine to form the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylaminopropyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can react with carboxyl groups to form amide bonds, often facilitated by carbodiimide reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Condensation: Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted adamantane derivatives, while condensation reactions typically produce amides .
科学的研究の応用
Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride involves its ability to form stable complexes with various molecular targets. The dimethylaminopropyl group can interact with carboxyl groups to form amide bonds, facilitating the modification of biomolecules and the formation of bioconjugates. This interaction is often mediated by carbodiimide reagents, which activate carboxyl groups for nucleophilic attack .
類似化合物との比較
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A widely used carbodiimide reagent for coupling carboxyl groups to primary amines.
Dicyclohexylcarbodiimide (DCC): Another carbodiimide reagent used for similar purposes but with different solubility and reactivity properties.
Diisopropylcarbodiimide (DIC): Similar to DCC but with different steric and electronic properties.
Uniqueness
Adamantane, 1-(3-dimethylaminopropyl)-, hydrochloride is unique due to its adamantane core, which provides enhanced stability and rigidity compared to other carbodiimide reagents. This structural feature can lead to improved performance in certain applications, such as the formation of stable bioconjugates and the modification of biomolecules .
特性
CAS番号 |
31898-05-2 |
|---|---|
分子式 |
C15H28ClN |
分子量 |
257.84 g/mol |
IUPAC名 |
3-(1-adamantyl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H27N.ClH/c1-16(2)5-3-4-15-9-12-6-13(10-15)8-14(7-12)11-15;/h12-14H,3-11H2,1-2H3;1H |
InChIキー |
PVSWBRFYDVJIQQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCC12CC3CC(C1)CC(C3)C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2,5-dione](/img/structure/B13740190.png)
![2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol](/img/structure/B13740191.png)
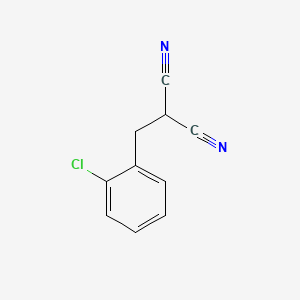
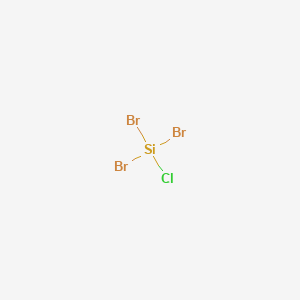
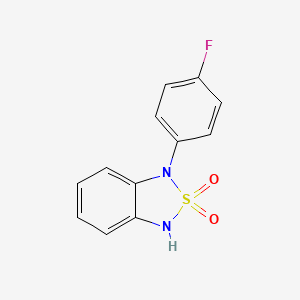
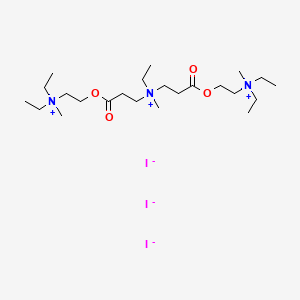
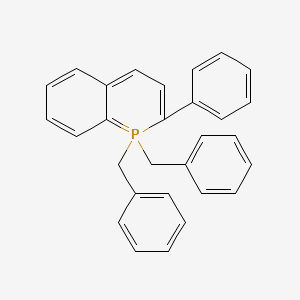
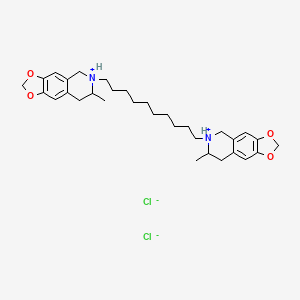
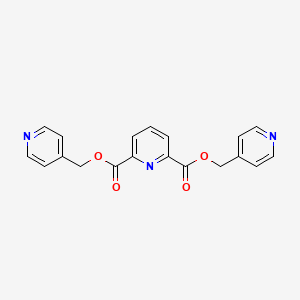
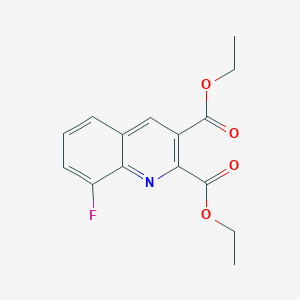
![6-ethoxy-2-[(E)-3-(3-nitrophenyl)prop-2-enyl]quinoline;methyl sulfate](/img/structure/B13740250.png)
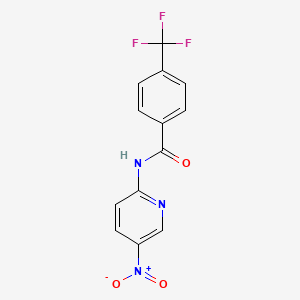
![N,N-dimethyl-5-(4-methylpiperazin-4-ium-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonate](/img/structure/B13740254.png)
![6,7,8,9-tetrahydro-2,4-dimethyl-5H-Pyrido[2,3-b]indole](/img/structure/B13740260.png)
